Alkyne-PEG2-iodide

Nucleophilic Substitution SN2 Reaction Leaving Group Ability

Alkyne-PEG2-iodide is engineered for specific bioconjugation: iodide for rapid SN2 substitution, alkyne for CuAAC click chemistry. The PEG2 spacer optimizes solubility and flexibility. Do not substitute—altering halide or spacer length changes kinetics, LogP, and conjugate performance. Essential for reproducible PROTAC, ADC, and ABPP results. Procure this exact structure to eliminate experimental variability.

Molecular Formula C7H11IO2
Molecular Weight 254.07 g/mol
CAS No. 1234387-33-7
Cat. No. B1458111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkyne-PEG2-iodide
CAS1234387-33-7
Molecular FormulaC7H11IO2
Molecular Weight254.07 g/mol
Structural Identifiers
SMILESC#CCOCCOCCI
InChIInChI=1S/C7H11IO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2
InChIKeyKRKPKEAEPAZGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alkyne-PEG2-iodide (CAS 1234387-33-7): A Bifunctional ADC and PROTAC Linker for Copper-Catalyzed Click Chemistry and Nucleophilic Substitution


Alkyne-PEG2-iodide (CAS 1234387-33-7) is a bifunctional, heterobifunctional crosslinker comprising a terminal alkyne, a polyethylene glycol (PEG) spacer of two ethylene oxide units, and a terminal alkyl iodide . This compound is a foundational building block in chemical biology, primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry via its alkyne moiety, and in nucleophilic substitution reactions via its primary alkyl iodide . Its molecular formula is C₇H₁₁IO₂, with a molecular weight of 254.07 g/mol, and it is supplied as a research-grade reagent with typical purities ≥95% . The PEG2 spacer is designed to confer hydrophilicity and flexibility to the linker, enhancing the aqueous solubility of conjugated biomolecules and reducing non-specific interactions .

Strategic Procurement of Alkyne-PEG2-iodide: Why In-Class Linkers Are Not Interchangeable


The selection of a bifunctional linker like Alkyne-PEG2-iodide is not a trivial choice between similar in-class compounds; it is a critical determinant of reaction kinetics, conjugation efficiency, and final bioconjugate performance. Attempting to substitute Alkyne-PEG2-iodide with an analog containing a different halide leaving group (e.g., bromide or chloride) [1] or a different PEG spacer length (e.g., PEG3 or PEG4) [2] introduces significant and often detrimental variability. The nucleophilic substitution step is highly sensitive to the leaving group's ability, which directly governs the rate and yield of the conjugation. Furthermore, even a single-unit change in the PEG spacer length alters the molecule's hydrophilic-lipophilic balance (LogP), aqueous solubility, and the hydrodynamic radius of the final conjugate [3]. These physicochemical differences translate into unpredictable outcomes in critical downstream assays, including changes in payload delivery, pharmacokinetic profiles, and target engagement. Therefore, the precise structural features of Alkyne-PEG2-iodide are not arbitrary; they are engineered for a specific performance profile that generic substitution will likely undermine, necessitating targeted procurement for reproducible and predictable experimental results.

Quantitative Performance Evidence for Alkyne-PEG2-iodide (1234387-33-7) Versus Closest Analogs


Enhanced Nucleophilic Substitution Kinetics: Alkyne-PEG2-iodide vs. Bromide and Chloride Analogs

The alkyl iodide group of Alkyne-PEG2-iodide is a superior leaving group for SN2 nucleophilic substitution compared to the analogous alkyl bromide (Alkyne-PEG2-bromide) and alkyl chloride (Alkyne-PEG2-chloride). In condensed-phase studies of alkyl halides, the relative reactivity for substitution follows the order I > Br > Cl [1]. This is directly attributed to the relative basicities and bond strengths, with C-I (approx. 57 kcal/mol) being significantly weaker than C-Br (approx. 70 kcal/mol) or C-Cl (approx. 81 kcal/mol), leading to a lower activation energy barrier for substitution [2]. The faster reaction rate with iodide allows for shorter conjugation times and higher yields under milder conditions, a critical advantage when working with sensitive biomolecules like antibodies or fragile proteins where prolonged reaction times or harsh conditions can lead to denaturation or aggregation.

Nucleophilic Substitution SN2 Reaction Leaving Group Ability Bioconjugation

Optimized Hydrophilicity Profile: PEG2 Spacer vs. PEG3 and PEG4 Linkers

The PEG2 spacer in Alkyne-PEG2-iodide confers a specific LogP of 1.1 , reflecting a balanced amphiphilic nature. Compared to analogs with longer PEG chains, such as Alkyne-PEG3-iodide or Alkyne-PEG4-iodide, the PEG2 linker provides a lower molecular weight and a more compact hydrophilic domain. While longer PEG chains generally increase aqueous solubility [1], they also substantially increase the hydrodynamic radius of the final bioconjugate. This increase can sterically hinder target binding, particularly in applications like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), where the formation of a tight ternary complex is essential for efficacy [2]. The PEG2 length is a strategic compromise, providing sufficient hydrophilicity to improve conjugate solubility over a purely hydrocarbon linker, while minimizing the added bulk that could impede target engagement or alter in vivo clearance mechanisms.

Drug Delivery Pharmacokinetics PEGylation Hydrophilicity

Superior Click Chemistry Reactivity: Alkyne vs. Strained Alkyne (DBCO/BCN) in CuAAC

Alkyne-PEG2-iodide is optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click reaction. While strained alkynes like DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) enable copper-free click chemistry and are essential for live-cell applications [1], they are considerably more expensive and synthetically complex. For applications performed in vitro or where copper catalysis is permissible (e.g., synthesis of PROTACs or ADCs prior to cell treatment), the terminal alkyne in Alkyne-PEG2-iodide offers a cost-effective and kinetically efficient alternative [2]. In CuAAC, terminal alkynes exhibit second-order rate constants in the range of 10-100 M⁻¹s⁻¹ depending on ligand and conditions, which is comparable to or faster than many strain-promoted reactions [3]. Furthermore, the triazole linkage formed is exceptionally stable, providing a permanent, non-cleavable connection that is ideal for applications requiring robust and irreversible bioconjugation [4].

Click Chemistry CuAAC Bioorthogonal Chemistry PROTAC Synthesis

Validated Physical Stability and Solubility Profile for In Vivo Formulation

Unlike some PEG-based linkers that are prone to peroxide formation or degradation, Alkyne-PEG2-iodide is characterized by a well-defined solid-state stability profile. Vendor technical data specifies storage stability as a powder at -20°C for 3 years, and in solution at -80°C for 6 months . Its solubility in DMSO and its compatibility with standard in vivo formulation vehicles (e.g., DMSO:PEG300:Tween 80:Saline mixtures) is documented, which is a critical practical consideration for animal studies . This data provides a baseline expectation for compound handling and experimental reproducibility. While not a direct comparator to other PEG-iodides, this established stability and solubility data de-risks procurement compared to sourcing a less-characterized or custom-synthesized analog with unknown stability and solubility parameters, which could lead to failed experiments due to compound degradation or precipitation.

Formulation Solubility Stability In Vivo Studies

Key Applications for Alkyne-PEG2-iodide (1234387-33-7) in Drug Discovery and Bioconjugation


Synthesis of Proteolysis-Targeting Chimeras (PROTACs) with an Optimized Linker

Alkyne-PEG2-iodide is an ideal building block for constructing PROTAC molecules. The terminal iodide is used to first attach the linker to a ligand for the E3 ubiquitin ligase (e.g., a cereblon or VHL ligand) via a nucleophilic substitution. The alkyne is then employed in a CuAAC click reaction to conjugate the other end of the linker to a ligand for the target protein of interest (POI) [1]. The PEG2 spacer provides a short, semi-flexible, and hydrophilic connection that has been shown to be critical for promoting the formation of a stable ternary complex (POI:PROTAC:E3 ligase) and efficient ubiquitination, leading to potent target degradation [2].

Construction of Homogeneous Antibody-Drug Conjugates (ADCs) via Bridging Linkers

This compound serves as a versatile linker in ADC synthesis. The alkyl iodide is a powerful alkylating agent, capable of reacting with various nucleophiles on a reduced antibody, such as thiols from interchain disulfide bonds, to form stable thioether bonds [3]. The terminal alkyne provides a convenient handle for subsequent attachment of a cytotoxic payload, often via a copper-catalyzed click reaction with an azide-modified drug. The PEG2 component improves the hydrophilicity of the linker-drug construct, which can mitigate the aggregation often observed with highly hydrophobic payloads and enhance the overall biophysical properties of the ADC [4].

Site-Specific Bioconjugation and Activity-Based Protein Profiling (ABPP)

Alkyne-PEG2-iodide is a valuable reagent for preparing functionalized biomolecules for click chemistry. Its alkyl iodide can react with specific nucleophilic amino acid side chains (e.g., cysteine thiols) to install an alkyne handle onto a protein or peptide under mild conditions [5]. The resulting alkyne-modified biomolecule can then be conjugated to a variety of azide-functionalized reporter groups (e.g., fluorophores, biotin, affinity tags) via CuAAC. This two-step labeling strategy is a cornerstone of ABPP, enabling the identification and visualization of enzyme activities in complex proteomes, and for creating site-specific protein conjugates for imaging or targeted delivery applications [6].

Technical Documentation Hub

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